

# Application Notes & Protocols: In Vitro Cell Culture of Catharanthus roseus (Periwinkle)

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## Compound of Interest

Compound Name: *Perivine*

Cat. No.: *B192073*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: *Catharanthus roseus* (L.) G. Don, commonly known as Madagascar Periwinkle, is a plant of significant medicinal importance due to its production of over 130 terpenoid indole alkaloids (TIAs).<sup>[1]</sup> Among these are the potent anti-cancer compounds vinblastine and vincristine, which are used in chemotherapy to treat various cancers, including leukemia and Hodgkin's disease.<sup>[2][3]</sup> However, the concentration of these valuable alkaloids in the whole plant is exceptionally low, often around 0.0003-0.0005% of the leaf dry weight, making extraction costly and supply-limited.<sup>[2][4]</sup>

Plant tissue culture offers a promising alternative for the controlled, year-round production of these secondary metabolites, independent of geographical and environmental constraints. By establishing callus and cell suspension cultures, it is possible to optimize growth conditions and apply biotechnological strategies, such as elicitation, to enhance the yield of desired alkaloids. These application notes provide detailed protocols for the establishment of *C. roseus* cell cultures, from callus induction to the enhancement of alkaloid production in suspension cultures.

## Experimental Protocols

### Protocol 1: Callus Induction from Leaf Explants

This protocol details the procedure for initiating callus cultures from sterile leaf explants of *Catharanthus roseus*.

### 1.1. Materials:

- Young, healthy leaves from a *C. roseus* plant
- 70% (v/v) Ethanol
- 2% Sodium Hypochlorite solution
- Sterile distilled water
- Murashige and Skoog (MS) basal medium with vitamins[5]
- Sucrose (30 g/L)
- Plant Growth Regulators (PGRs): 2,4-Dichlorophenoxyacetic acid (2,4-D), Kinetin (Kn),  $\alpha$ -Naphthaleneacetic acid (NAA), 6-Benzylaminopurine (BAP)
- Agar (8 g/L)[6]
- Petri dishes
- Sterile filter paper, scalpels, and forceps
- Laminar flow hood
- Incubator/growth chamber ( $25 \pm 2^\circ\text{C}$ , 16/8h light/dark cycle)[7]

### 1.2. Methodology:

- Explant Preparation: Collect young, tender leaves from a healthy *C. roseus* plant.
- Surface Sterilization:
  - Wash the leaves thoroughly under running tap water for 10-15 minutes.
  - Inside a laminar flow hood, immerse the leaves in 70% ethanol for 30-60 seconds.
  - Transfer the leaves to a 2% sodium hypochlorite solution for 5 minutes for disinfection.[2]

- Rinse the leaves 3-4 times with sterile distilled water to remove all traces of the sterilizing agents.
- Blot the leaves dry on sterile filter paper.
- Inoculation:
  - Cut the sterilized leaves into small segments (approx. 1 cm<sup>2</sup>).
  - Aseptically place the leaf explants with the abaxial (lower) side in contact with the surface of the prepared callus induction medium in Petri dishes.
- Culture Medium Preparation (per liter):
  - Prepare MS basal medium including vitamins.
  - Add 30 g of sucrose.
  - Add the desired combination of plant growth regulators (see Table 1 for examples). A commonly effective combination is 2.0 mg/L 2,4-D and 1.0 mg/L Kinetin.[\[6\]](#)
  - Adjust the pH of the medium to 5.8 before adding agar.[\[5\]](#)
  - Add 8 g of agar and heat to dissolve.
  - Autoclave the medium at 121°C for 20 minutes.
  - Pour the sterilized medium into Petri dishes and allow it to solidify.
- Incubation:
  - Seal the Petri dishes with paraffin film.
  - Incubate the cultures at 25 ± 2°C with a 16-hour photoperiod.
  - Observe the explants weekly for callus formation, which typically initiates within 12-16 days.[\[6\]](#)

- Subculture: Subculture the developing callus onto fresh medium every 3-4 weeks to promote proliferation.

## Protocol 2: Establishment of Cell Suspension Cultures

This protocol describes the initiation of a liquid cell suspension culture from friable callus.

### 2.1. Materials:

- Actively growing, friable *C. roseus* callus (from Protocol 1)
- Liquid MS medium with the same PGR composition used for callus proliferation (e.g., 1.5 mg/L 2,4-D and 0.5 mg/L Kinetin)[8]
- Erlenmeyer flasks (250 mL)
- Sterile spatula
- Orbital shaker (110-120 rpm)
- Sterile pipettes

### 2.2. Methodology:

- Initiation:
  - Select healthy, friable, and fast-growing callus.
  - Aseptically transfer approximately 2-3 g of callus into a 250 mL Erlenmeyer flask containing 50 mL of sterile liquid MS medium.
- Incubation:
  - Place the flasks on an orbital shaker at 110-120 rpm under diffuse light or darkness at  $25 \pm 2^{\circ}\text{C}$ . [2] The optimal temperature has been noted to be around  $25^{\circ}\text{C}$ . [2][9]
  - The constant agitation helps to break down the callus into smaller cell aggregates and single cells, promoting uniform growth.

- Maintenance and Subculture:
  - Subculture the suspension every 10-14 days. Allow the cell aggregates to settle, then pipette off most of the old medium and replace it with fresh liquid medium. A typical inoculum is 150 mg of cells into 50 mL of fresh medium.[\[2\]](#)[\[9\]](#)
  - A healthy suspension culture will appear dense and turbid with fine cell aggregates.

## Protocol 3: Elicitation for Enhanced Alkaloid Production

This protocol outlines the use of an elicitor to stimulate secondary metabolite production in an established cell suspension culture. Fungal extracts and chitosan are effective elicitors for *C. roseus*.[\[2\]](#)[\[8\]](#)

### 3.1. Materials:

- Established *C. roseus* cell suspension culture (7-10 days old)
- Elicitor stock solution (e.g., Chitosan or autoclaved fungal extract from *Fusarium solani*)[\[2\]](#)
- Sterile pipettes
- HPLC-grade solvents for extraction (e.g., methanol, ethyl acetate)
- Analytical equipment (HPLC) for alkaloid quantification

### 3.2. Methodology:

- Elicitor Preparation (Example: Chitosan):
  - Prepare a stock solution of medium molecular weight chitosan by dissolving it in a weak acid (e.g., 0.1 M acetic acid).
  - Sterilize the solution by autoclaving or filter sterilization.
- Elicitation Treatment:
  - To a 14-day old suspension culture, add the sterile elicitor solution to achieve the desired final concentration. For chitosan, effective concentrations range from 100 to 250 mg/L.[\[8\]](#)

[10]

- Continue to incubate the culture on the orbital shaker for a specified period (e.g., 48-72 hours).
- Harvesting and Extraction:
  - After the elicitation period, harvest the cells by vacuum filtration.
  - Wash the cells with distilled water and then dry them (e.g., freeze-drying or oven-drying at 50°C).
  - Grind the dried cell biomass into a fine powder.
  - Extract the alkaloids from the powdered cells using an appropriate solvent like methanol. The extraction can be performed using sonication or Soxhlet extraction.
- Quantification:
  - Filter the crude extract and analyze the concentrations of vinblastine and vincristine using High-Performance Liquid Chromatography (HPLC) by comparing the results to known standards.

## Data Presentation

Table 1: Effect of Plant Growth Regulators on Callus Induction from *C. roseus* Explants.

Summarizes the frequency of callus induction and its characteristics under different hormone combinations in MS medium.

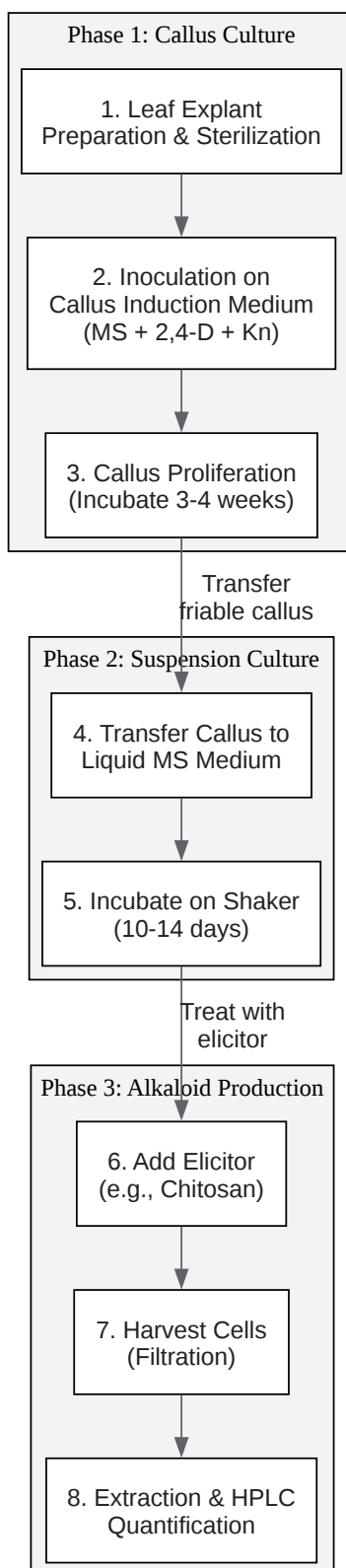
Explant Type	2,4-D (mg/L)	Kinetin (Kn) (mg/L)	Callus Induction (%)	Time to Induction (Days)	Callus Characteristics	Reference
Hypocotyl	2.0	0.0	56%	14.4	-	[6]
Leaf	2.0	0.0	44%	16.2	-	[6]
Hypocotyl	1.5	1.0	90%	13.8	White, compact	[6]
Leaf	1.5	1.0	82%	14.6	White, compact	[6]
Hypocotyl	2.0	1.0	93%	12.6	White, compact, nodular	[6]
Leaf	2.0	1.0	87%	13.4	White, compact, nodular	[6]
Stem	1.5	1.5	High (67-fold GR)	20	-	[2][9]

Table 2: Effect of Chitosan Elicitation on Vinblastine and Vincristine Yield. Illustrates the impact of adding different concentrations of chitosan to a *C. roseus* cell suspension culture after 14 days.[8][10]

Chitosan Conc. (mg/L)	Vinblastine Yield (µg/mg cell dry weight)	Vincristine Yield (µg/mg cell dry weight)
0 (Control)	2.43	2.49
100	4.15	5.48
250	-	5.47 (shrimp-derived)

## Visualizations

## Experimental Workflow Diagram

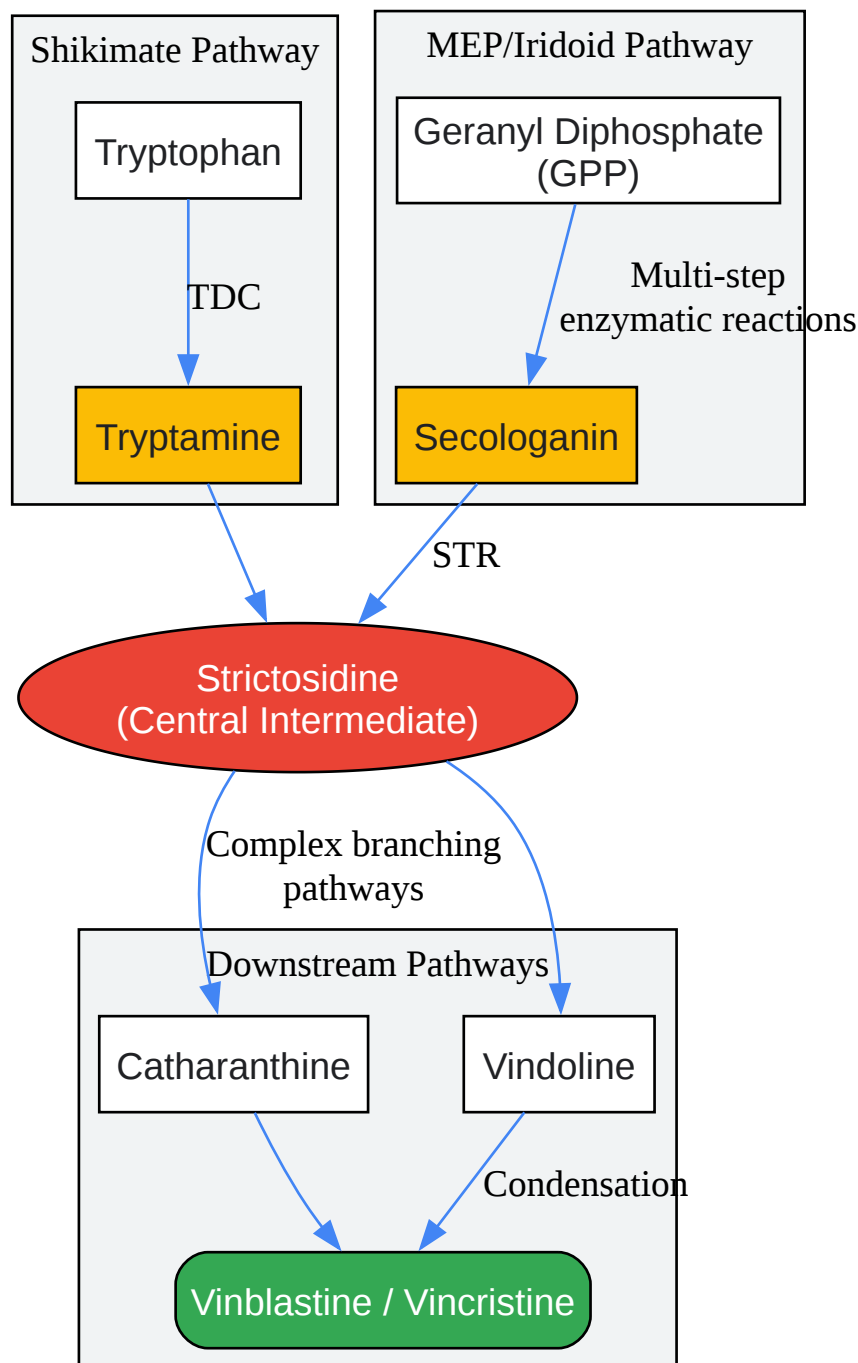


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Caption: Workflow for in vitro production of alkaloids from *C. roseus*.

## Simplified Terpenoid Indole Alkaloid (TIA) Biosynthesis Pathway



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Caption: Key steps in the TIA biosynthesis pathway in *C. roseus*.

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## References

- 1. Biosynthetic pathway of terpenoid indole alkaloids in *Catharanthus roseus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Cell Suspension Culture System for Promoting Alkaloid and Vinca Alkaloid Biosynthesis Using Endophytic Fungi Isolated from Local *Catharanthus roseus* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. primescholars.com [primescholars.com]
- 4. mdpi.com [mdpi.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. troindia.in [troindia.in]
- 7. researchgate.net [researchgate.net]
- 8. Chitosan Elicitation for Enhancing of Vincristine and Vinblastine Accumulation in Cell Culture of *Catharanthus roseus* (L.) G. Don | Pliankong | Journal of Agricultural Science | CCSE [ccsenet.org]
- 9. Development of a Cell Suspension Culture System for Promoting Alkaloid and Vinca Alkaloid Biosynthesis Using Endophytic Fungi Isolated from Local *Catharanthus roseus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes & Protocols: In Vitro Cell Culture of *Catharanthus roseus* (Periwinkle)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192073#perivine-in-vitro-cell-culture-experimental-protocol]

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